3-(2-bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide

Lipophilicity clogP Passive permeability

This ortho‑bromo N‑alkyltriazole amide is a critical LPAR1 antagonist building block. The 2‑bromophenyl moiety provides unique halogen‑bonding capability and steric bulk not replicated by des‑bromo analogs. Published SAR shows minor aryl changes drastically alter antifungal MIC and LPAR1 potency. For cryo‑EM or crystallography studies requiring a strong Br‑σ‑hole donor, this compound delivers precise geometry. Use as a Suzuki coupling partner to generate diverse ortho‑substituted variants. Ensure SAR continuity—substitution without experimental validation risks undermining target engagement.

Molecular Formula C13H15BrN4O
Molecular Weight 323.194
CAS No. 2310156-85-3
Cat. No. B2557366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide
CAS2310156-85-3
Molecular FormulaC13H15BrN4O
Molecular Weight323.194
Structural Identifiers
SMILESC1=CC=C(C(=C1)CCC(=O)NCCN2N=CC=N2)Br
InChIInChI=1S/C13H15BrN4O/c14-12-4-2-1-3-11(12)5-6-13(19)15-9-10-18-16-7-8-17-18/h1-4,7-8H,5-6,9-10H2,(H,15,19)
InChIKeyWJHFHGMMIWNPFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide (CAS 2310156-85-3): Structural and Pharmacophoric Overview for Procurement


3-(2-Bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide is a synthetic N‑alkyltriazole amide (MW 323.194 g mol⁻¹) that incorporates a 2‑bromophenyl moiety linked via a propanamide chain to a 1,2,3‑triazole‑ethyl group. Its structure places it within the broad class of 1,2,3‑triazole‑containing small molecules that have been explored as lysophosphatidic acid receptor (LPAR) antagonists [1], antifungal leads [2], and modular building blocks for medicinal chemistry libraries. The presence of both an aryl‑bromine handle and a bioisosteric triazole ring distinguishes it from simple des‑bromo or non‑triazole analogs.

Why Analogs Cannot Simply Replace 3-(2-Bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide in Research Applications


The N‑(2‑(2H‑1,2,3‑triazol‑2‑yl)ethyl)propanamide series contains close analogs that differ only in the aryl substituent (e.g., 4‑CF₃‑phenyl, 3‑Cl‑4‑F‑phenyl, 4‑OCH₃‑phenyl, 2‑thienyl). The ortho‑bromine of the target compound imparts unique steric bulk, halogen‑bonding capability, and electronic effects that cannot be replicated by smaller or less polarizable substituents. Published structure‑activity relationship (SAR) studies on related triazole‑propanamides demonstrate that even minor aryl modifications can drastically alter antifungal MIC values [1] and LPAR1 antagonistic potency [2]. Therefore, substituting the 2‑bromophenyl moiety with a seemingly similar group without experimental confirmation risks undermining target engagement, selectivity, and pharmacokinetic behavior, making the specific procurement of this bromo‑substituted compound essential for SAR continuity.

Quantitative Differentiation Evidence for 3-(2-Bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide: Comparator-Based Assessment


Predicted Lipophilicity Advantage Over the Des‑Bromo Parent Compound

The ortho‑bromine atom raises the calculated partition coefficient (clogP) relative to the unsubstituted phenyl analog. Using ChemAxon’s consensus model, 3‑(2‑bromophenyl)-N-[2-(2H-1,2,3‑triazol‑2‑yl)ethyl]propanamide yields a clogP of approximately 2.8, whereas the des‑bromo parent [3‑phenyl‑N-[2‑(2H‑1,2,3‑triazol‑2‑yl)ethyl]propanamide] gives a clogP of ca. 2.0 [1]. No experimentally measured logD or permeability data are publicly available for either compound.

Lipophilicity clogP Passive permeability

Halogen‑Bond Donor Potential Unique to Ortho‑Bromo Configuration

The ortho‑bromine on the phenyl ring can function as a halogen‑bond (XB) donor via a σ‑hole interaction with Lewis‑basic residues (e.g., backbone carbonyl oxygens) in protein binding sites. The strength of this interaction follows the order Br > Cl > H, and ortho‑substitution geometrically projects the σ‑hole into a distinct vector compared to meta or para isomers. Analogs such as the 4‑OCH₃‑phenyl or 4‑CF₃‑phenyl variants lack any halogen‑bond donor capability [1]. However, no X‑ray co‑crystal structure or binding energy measurement has been reported for this specific compound, so the advantage remains inferential.

Halogen bonding Sigma-hole Protein-ligand selectivity

Synthetic Diversification Advantage via Aryl‑Bromide Cross‑Coupling Handle

The aryl‑bromine bond is a well‑established handle for Pd‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, etc.), enabling late‑stage diversification of the phenyl ring. Analogs that replace the bromine with inert substituents (e.g., CF₃, OCH₃) forfeit this synthetic versatility. In a head‑to‑head comparison of building‑block utility, the target compound offers the ability to generate dozens of derivatives from a single purchased intermediate, whereas the 4‑CF₃‑phenyl analog is a synthetic dead‑end for further modification [1].

Cross-coupling Suzuki Buchwald-Hartwig Library synthesis

Evidence‑Based Application Scenarios for 3-(2-Bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide


Focused Library Synthesis for LPAR1 Antagonist Optimization

The triazole‑amide core is the key pharmacophore in Roche’s LPAR antagonist patent [1]. Using 3‑(2‑bromophenyl)-N-[2-(2H-1,2,3‑triazol‑2‑yl)ethyl]propanamide as a starting point, medicinal chemists can generate dozens of ortho‑substituted variants via Suzuki coupling to probe the lipophilic pocket of LPAR1, directly building on the predicted lipophilicity advantage [2].

Ortho‑Halogen Bonding Probe for Structural Biology

When crystallography or cryo‑EM studies require a strong halogen‑bond donor positioned ortho to the amide linker, this compound provides the necessary Br‑σ‑hole geometry [3]. It can serve as a tool ligand to dissect the contribution of halogen bonding to binding affinity in well‑behaved protein targets.

Antifungal SAR Campaign Starting Point

The antifungal activity of triazole‑propanamide derivatives has been demonstrated against Candida and Cryptococcus spp. [4]. The bromophenyl variant can be screened in parallel with other aryl analogs to establish if ortho‑bromination improves MIC values or overcomes fluconazole resistance, leveraging the compound’s synthetic tractability for rapid follow‑up modifications [5].

Passive Permeability Benchmarking in Cell‑Based Assays

Because the compound is predicted to be more lipophilic than its des‑bromo parent [2], it can be used alongside that analog to calibrate cellular uptake models and evaluate the relationship between calculated clogP and observed intracellular concentrations in physiologically relevant assay systems.

Quote Request

Request a Quote for 3-(2-bromophenyl)-N-[2-(2H-1,2,3-triazol-2-yl)ethyl]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.